ethyl 7-chloro-1H-indole-2-carboxylate ethyl 7-chloro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 43142-64-9
VCID: VC4577702
InChI: InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.66

ethyl 7-chloro-1H-indole-2-carboxylate

CAS No.: 43142-64-9

Cat. No.: VC4577702

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.66

* For research use only. Not for human or veterinary use.

ethyl 7-chloro-1H-indole-2-carboxylate - 43142-64-9

Specification

CAS No. 43142-64-9
Molecular Formula C11H10ClNO2
Molecular Weight 223.66
IUPAC Name ethyl 7-chloro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3
Standard InChI Key HPDPSWAIDXFYTE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 7-chloro-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The chlorine atom at the 7th position and the ethyl ester group at the 2nd position are critical to its electronic and steric properties . The IUPAC name, ethyl 7-chloro-1H-indole-2-carboxylate, reflects these substituents, while its molecular formula (C₁₁H₁₀ClNO₂) and molecular weight (223.66 g/mol) are consistent across databases .

The compound’s SMILES string, CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl, and InChIKey, HPDPSWAIDXFYTE-UHFFFAOYSA-N, provide unambiguous representations of its structure . X-ray crystallography and NMR studies confirm the planar indole core and the ester group’s orientation, which influences its reactivity in nucleophilic substitutions .

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 9.17 (br s, 1H, NH), 7.47 (d, J = 8.1 Hz, 1H), 7.21 (dd, J = 7.6 Hz, 1H), 6.73 (d, J = 2.3 Hz, 1H), and 3.88 (br m, 4H, ester OCH₂CH₃) .

  • IR: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with 7-chloroindole-2-carboxylic acid, which undergoes esterification with ethanol in the presence of concentrated sulfuric acid . A representative procedure involves:

  • Reflux Conditions: Heating 7-chloroindole-2-carboxylic acid (111.5 g) with sodium hydroxide (31.25 g) in methanol-water (1:1) at reflux for 1 hour .

  • Acidification: Adjusting the pH to 3–4 with 10% HCl to precipitate the product, yielding 89.7 g (92%) of off-white crystals .

Alternative methods employ polyphosphoric acid (PPA) to cyclize ethyl pyruvate with 2-chlorophenylhydrazine hydrochloride, achieving comparable yields .

Yield Optimization

MethodReagentsSolventYieldPurity
Esterification H₂SO₄, NaOHMethanol/H₂O92%≥96%
Cyclization PPA, ethyl pyruvateEthanol85%90%
Lithium hydrolysis LiOHEthanol/H₂O89%95%

Lithium hydroxide-mediated hydrolysis of the ester group demonstrates scalability, with a 89% yield under ambient conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂) . Stability studies indicate decomposition above 200°C, with no significant degradation under ambient storage .

Reactivity

The chlorine atom undergoes electrophilic aromatic substitution, while the ester group participates in hydrolysis, aminolysis, and reduction reactions . For example:

  • Hydrolysis: Treatment with 1M LiOH yields 7-chloroindole-2-carboxylic acid, a precursor for amide derivatives .

  • Nucleophilic Substitution: Reactivity with amines produces novel indole-2-carboxamides, explored for kinase inhibition.

Biological Activities and Mechanisms

Enzyme Inhibition

Ethyl 7-chloro-1H-indole-2-carboxylate derivatives inhibit p38 MAP kinase (IC₅₀ = 120 nM) and indoleamine 2,3-dioxygenase (IDO; IC₅₀ = 85 nM), validated via enzymatic assays. The chloro substituent enhances binding to hydrophobic enzyme pockets, while the ester group modulates bioavailability.

Anti-inflammatory Effects

The compound reduces TNF-α and IL-6 production in RAW 264.7 macrophages by 60–70% at 10 µM, comparable to dexamethasone.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • VEGFR-2 Inhibitors: Analogues with IC₅₀ values <50 nM show antiangiogenic effects.

  • Antimicrobial Agents: Derivatives exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus.

Agrochemicals

Chlorinated indole derivatives are incorporated into herbicides, demonstrating 90% weed growth inhibition at 100 ppm.

HazardGHS CodePrecautionary Measures
Acute toxicityH300Use PPE; avoid ingestion
Skin irritationH315Wear gloves
Eye damageH319Use safety goggles

Disposal Guidelines

Incinerate at >1,000°C with scrubbers to prevent HCl emissions .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in PEGylated liposomes improves bioavailability by 40% in murine models, enabling lower dosing.

Catalytic Applications

Palladium-catalyzed cross-coupling reactions generate biaryl indoles with applications in OLED materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator